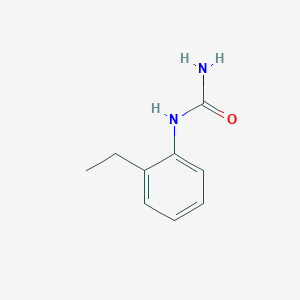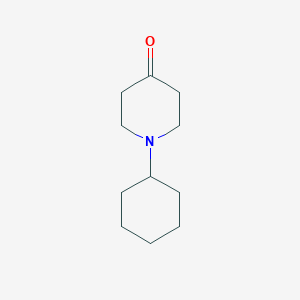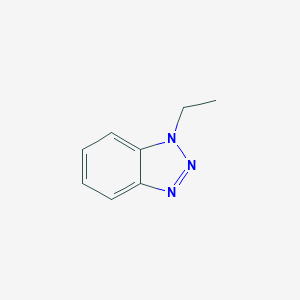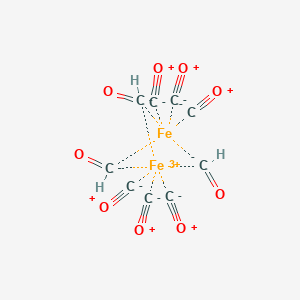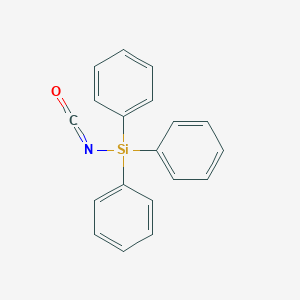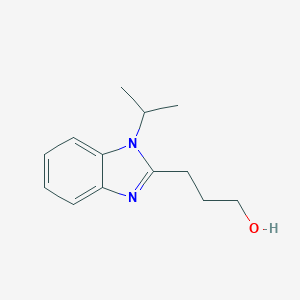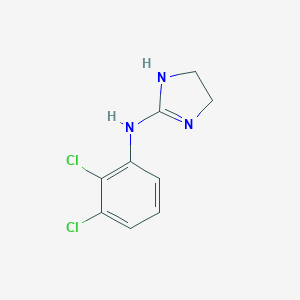
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, also known as DCPIA, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPIA is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7nAChR), a type of receptor found in the central nervous system that is involved in various physiological processes such as learning, memory, and inflammation.
作用機序
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine acts as a selective agonist for the α7nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of α7nAChR by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine leads to an influx of calcium ions into the cell, which can trigger various downstream signaling pathways that are involved in the physiological effects of α7nAChR activation.
生化学的および生理学的効果
Activation of α7nAChR by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have various biochemical and physiological effects in different tissues and organs. For example, in the brain, α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can improve cognitive function, enhance synaptic plasticity, and reduce neuroinflammation. In the immune system, α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can suppress inflammatory cytokine production and enhance anti-inflammatory cytokine production, leading to an overall anti-inflammatory effect.
実験室実験の利点と制限
One advantage of using N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine in lab experiments is its selectivity for the α7nAChR, which allows for specific targeting of this receptor without affecting other receptors or ion channels. Additionally, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have good pharmacokinetic properties, such as good oral bioavailability and brain penetration, which make it suitable for in vivo studies. However, one limitation of using N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is its relatively low potency compared to other α7nAChR agonists, which may require higher doses to achieve the desired effects.
将来の方向性
There are several potential future directions for research on N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine and α7nAChR activation. One area of interest is the development of more potent and selective α7nAChR agonists that can be used as potential therapeutics for neurological and inflammatory diseases. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms involved in the physiological effects of α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine. Finally, more research is needed to explore the potential of α7nAChR activation as a therapeutic strategy for other diseases such as cancer and diabetes.
合成法
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate compound, which is then reacted with ammonium acetate and a reducing agent to yield N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine.
科学的研究の応用
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been used extensively in scientific research as a tool to study the function of α7nAChR in various physiological and pathological conditions. For example, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that α7nAChR activation may have therapeutic potential for these disorders. Additionally, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have anti-inflammatory effects in animal models of sepsis and colitis, suggesting that α7nAChR activation may have potential as a treatment for inflammatory diseases.
特性
CAS番号 |
15327-44-3 |
|---|---|
製品名 |
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
分子式 |
C9H9Cl2N3 |
分子量 |
230.09 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(8(6)11)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) |
InChIキー |
ZWUOCJWGWZIVTC-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
C1CN=C(N1)NC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



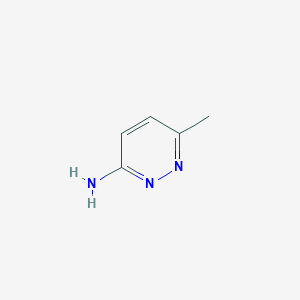

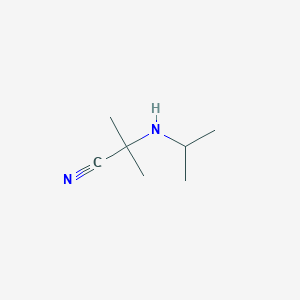
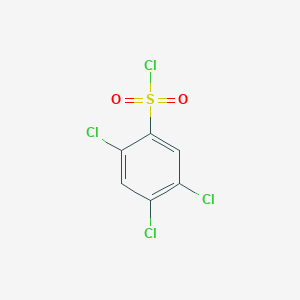
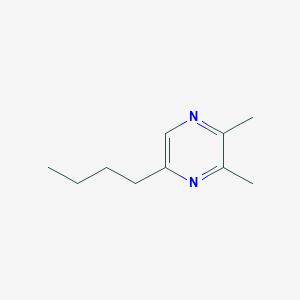
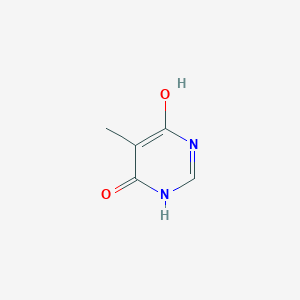
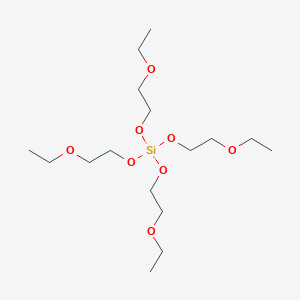
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
